
6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H29BrN4O2 and its molecular weight is 569.503. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound is involved in the synthesis of diverse heterocyclic compounds. For instance, Abdel-megeed et al. (2014) demonstrated its use in the synthesis of 3H-quinazolin-4-one hydrazones, highlighting its versatility in creating compounds with potential pharmaceutical applications (Abdel-megeed, Azaam, & El‐Hiti, 2014). Similarly, Mohamed et al. (2009) developed novel derivatives with promising anti-inflammatory and analgesic properties, starting with a related compound, showcasing its significance in medicinal chemistry (Mohamed, Kamel, Kassem, Abotaleb, Nofal, & Ahmed, 2009).
Biological Activities
Research has also focused on its role in creating compounds with varied biological activities. For example, Eweas et al. (2012) synthesized a series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, which were then tested for analgesic and anti-inflammatory activities, revealing the compound's potential as a precursor in developing therapeutic agents (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Antimicrobial Studies
Additionally, Raval, Desai, & Desai (2012) explored the synthesis and antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, indicating the compound's utility in generating antimicrobial agents (Raval, Desai, & Desai, 2012). This further underscores the compound's relevance in addressing microbial resistance, a growing concern in global health.
Chemical and Electrochemical Studies
Moreover, its electrochemical properties have been investigated, with studies like that of Rupar et al. (2018) examining the electrochemical behavior of related benzopyrazine derivatives, providing insights into their redox characteristics and potential applications in electrochemical sensors or devices (Rupar, Aleksić, Nikolić, & Popović-Nikolić, 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one' involves the synthesis of the quinoline ring system, followed by the addition of the pyrazole and piperidine moieties, and finally the bromination of the phenyl group.", "Starting Materials": [ "2-aminobenzophenone", "4-bromoacetophenone", "phenylacetic acid", "piperidine", "ethyl acetoacetate", "benzaldehyde", "hydrazine hydrate", "bromine" ], "Reaction": [ "Step 1: Synthesis of 2-phenylquinoline", "a. Condensation of 2-aminobenzophenone with benzaldehyde in the presence of acetic acid and ethanol to form chalcone", "b. Cyclization of chalcone with ammonium acetate in the presence of ethanol to form 2-phenylquinoline", "Step 2: Synthesis of 6-bromo-4-phenyl-2-phenylquinoline", "a. Bromination of 2-phenylquinoline with bromine in the presence of acetic acid to form 6-bromo-2-phenylquinoline", "b. Friedel-Crafts acylation of 6-bromo-2-phenylquinoline with 4-bromoacetophenone in the presence of aluminum chloride to form 6-bromo-4-phenyl-2-phenylquinoline", "Step 3: Synthesis of 3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenyl-2-phenylquinoline", "a. Condensation of phenylacetic acid with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-phenylacetoacetate", "b. Cyclization of ethyl 2-phenylacetoacetate with hydrazine hydrate in the presence of acetic acid to form 5-phenyl-1-(1-phenyl-1H-pyrazol-3-yl)hydrazine", "c. Acylation of 5-phenyl-1-(1-phenyl-1H-pyrazol-3-yl)hydrazine with 2-(piperidin-1-yl)acetyl chloride in the presence of triethylamine to form 5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)hydrazine", "d. Condensation of 5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)hydrazine with 6-bromo-4-phenyl-2-phenylquinoline in the presence of acetic acid to form 3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenyl-2-phenylquinoline", "Step 4: Bromination of 3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenyl-2-phenylquinoline with bromine in the presence of acetic acid to form '6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one'" ] } | |
Numéro CAS |
312925-68-1 |
Nom du produit |
6-bromo-4-phenyl-3-(5-phenyl-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one |
Formule moléculaire |
C31H29BrN4O2 |
Poids moléculaire |
569.503 |
Nom IUPAC |
6-bromo-4-phenyl-3-[3-phenyl-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C31H29BrN4O2/c32-23-14-15-25-24(18-23)29(22-12-6-2-7-13-22)30(31(38)33-25)26-19-27(21-10-4-1-5-11-21)36(34-26)28(37)20-35-16-8-3-9-17-35/h1-2,4-7,10-15,18,27H,3,8-9,16-17,19-20H2,(H,33,38) |
Clé InChI |
KDDJFCCNFMYHBZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




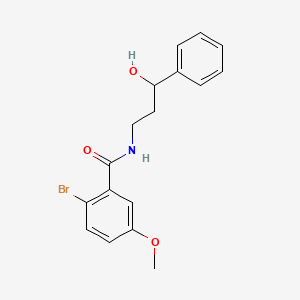
![N-(2,3-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2712955.png)
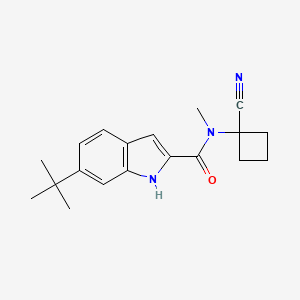
![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2712957.png)
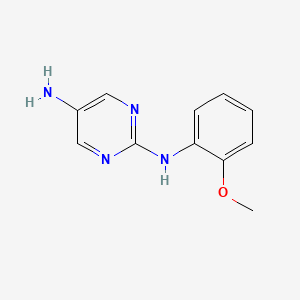
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2712960.png)
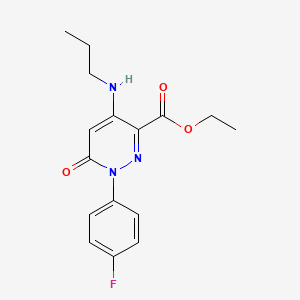
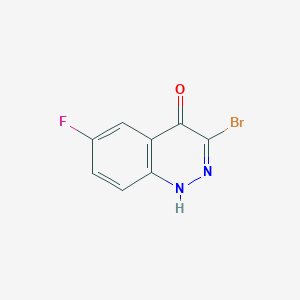
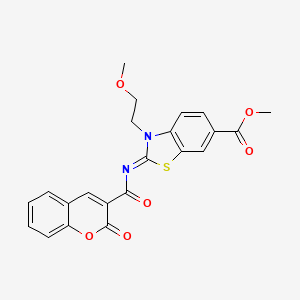
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2712966.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2712970.png)
![6-(5-Bromofuran-2-yl)-3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2712971.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712974.png)